N-(6-Methylhept-5-en-1-yl)-N'-naphthalen-1-ylthiourea
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Overview
Description
N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea typically involves the reaction of 6-methylhept-5-en-1-amine with naphthalen-1-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antidiabetic and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. For example, in its antidiabetic activity, the compound may inhibit enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The thiourea group can also form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methylhept-5-en-1-yl)-N’-phenylthiourea
- N-(6-Methylhept-5-en-1-yl)-N’-benzylthiourea
- N-(6-Methylhept-5-en-1-yl)-N’-pyridylthiourea
Uniqueness
N-(6-Methylhept-5-en-1-yl)-N’-naphthalen-1-ylthiourea is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61755-55-3 |
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Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(6-methylhept-5-enyl)-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C19H24N2S/c1-15(2)9-4-3-7-14-20-19(22)21-18-13-8-11-16-10-5-6-12-17(16)18/h5-6,8-13H,3-4,7,14H2,1-2H3,(H2,20,21,22) |
InChI Key |
IINJZOIZUFHQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCNC(=S)NC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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